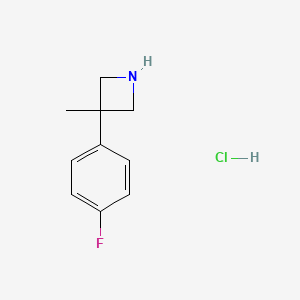

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride

Description

3-(4-Fluorophenyl)-3-methylazetidine hydrochloride is a bicyclic organic compound featuring a three-membered azetidine ring substituted with a methyl group and a 4-fluorophenyl group at the 3-position, with a hydrochloride counterion enhancing solubility. The fluorine atom on the phenyl ring improves metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or as a precursor for bioactive molecules .

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALYPEXAVQHGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411263-25-5 | |

| Record name | 3-(4-fluorophenyl)-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the 4-fluorobenzylamine is reacted with a methyl-substituted azetidine derivative in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

Reduction: Formation of amine or alkane derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the azetidine ring provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects: The 4-fluorophenyl group enhances π-π stacking interactions in drug-receptor binding compared to simpler methyl or difluoromethyl groups .

- Solubility : Hydrochloride salts improve aqueous solubility across all analogs, critical for bioavailability .

Biological Activity

3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is a compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing ring structure. This compound has garnered attention for its potential biological activities, including interactions with various biological targets and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFN

- Molecular Weight : Approximately 201.67 g/mol

- CAS Number : 2411263-25-5

- IUPAC Name : 3-(4-fluorophenyl)-3-methylazetidine hydrochloride

The presence of a fluorophenyl group enhances the compound's electrophilic character, making it reactive towards nucleophiles and facilitating various chemical reactions typical of azetidine derivatives.

Biological Activity Overview

Research indicates that 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride exhibits significant biological activity across several domains:

-

Neuropharmacology :

- The compound has been studied for its interaction with nicotinic acetylcholine receptors, suggesting potential applications in treating neurodegenerative diseases.

-

Antimicrobial Properties :

- Investigations into its antimicrobial activity reveal that it may disrupt bacterial cell membranes or interfere with metabolic pathways, indicating its potential as an antibacterial agent.

- Anticancer Activity :

The biological activity of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is primarily attributed to its structural features:

- Electrophilic Aromatic Substitution : The fluorine atom in the phenyl group enhances electrophilicity, making the compound a candidate for further functionalization and interaction with biological macromolecules.

- Nucleophilic Substitution Reactions : The nitrogen atom in the azetidine ring can participate in various reactions, potentially leading to the formation of more complex biologically active molecules.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Trifluoromethylphenyl)-3-methylazetidine | C10H12F3N | Contains trifluoromethyl group; increased lipophilicity |

| 3-(4-Difluorophenyl)-3-methylazetidine | C10H12F2N | Two fluorine atoms enhancing reactivity |

| 3-(Phenyl)-3-methylazetidine | C10H13N | Lacks fluorination; serves as a baseline for comparison |

The distinct fluorinated structure of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride may confer enhanced pharmacological properties compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives. For instance, a recent investigation into the synthesis and characterization of new azetidine derivatives demonstrated that modifications at the phenyl ring could significantly alter biological activity profiles . Additionally, research has shown that compounds within this class can exhibit varying degrees of potency against cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride, and how can yield and purity be maximized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorobenzyl derivatives with methylazetidine precursors in anhydrous ethanol/methanol under basic conditions (e.g., NaOH/KCO) . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via H/C NMR ensures stepwise fidelity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : F NMR confirms fluorophenyl group incorporation, while H NMR identifies methylazetidine ring protons (e.g., δ 3.5–4.0 ppm for N-CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 214.1) .

- X-ray Crystallography : Resolves azetidine ring conformation and hydrochloride salt formation .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

- Methodology : The 4-fluorophenyl group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-halogenated analogs. Solubility in aqueous buffers (pH 7.4) can be tested via shake-flask methods, with hydrochloride salt forms improving aqueous solubility by ~30% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological target affinity?

- Methodology :

- In vitro assays : Radioligand binding assays (e.g., for GPCR targets) using H-labeled analogs.

- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to enzymes/receptors. Compare with analogs like 3-(4-chlorophenyl) derivatives to assess halogen effects .

- Data analysis : IC/EC values are normalized to control compounds (e.g., known azetidine-based inhibitors) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Compare datasets using standardized assay conditions (e.g., cell lines, buffer pH).

- Batch variability control : Synthesize multiple compound batches under identical conditions to isolate purity/impurity effects.

- Orthogonal assays : Validate activity via complementary methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodology :

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate cytochrome P450 interactions and metabolite formation (e.g., oxidative defluorination).

- In silico toxicity screening : Predict hepatotoxicity via ProTox-II, cross-referenced with structural analogs (e.g., 3-methylazetidine derivatives) .

Q. What experimental designs are recommended for studying enantiomeric effects in chiral analogs?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Biological evaluation : Test isolated enantiomers in receptor-binding assays (e.g., σ-1 receptors) to identify stereospecific activity.

- Circular Dichroism (CD) : Confirm absolute configuration and correlate with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.